Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate
Overview
Description
This compound is an organic molecule with several functional groups. The presence of the carbamate group (-O-CO-NH-) suggests that it might have some biological activity, as carbamates are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the carbamate group could potentially form hydrogen bonds with other molecules, influencing its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group might make it more polar and potentially increase its solubility in water .Scientific Research Applications
Synthesis and Structural Studies
- Parallel Synthesis : Benzyl carbamates, similar to the chemical , have been synthesized in solution phase from aspartic acid, yielding various arylamino derivatives. These compounds were studied for their potential in chemical synthesis and modification (Pirc et al., 2003).
- Vibrational and UV–Visible Spectroscopy : Studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a structurally related compound, have been conducted using FT-IR, FT-Raman, and UV–Visible spectroscopy. These studies are crucial for understanding the electronic and structural properties of such molecules (Rao et al., 2016).
Medicinal Chemistry Applications
- Antimitotic Agents : Imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds, which bear resemblance to the benzyl carbamate compound, have been synthesized and evaluated for their antimitotic and antiproliferative properties, particularly against lymphoid leukemia L1210 (Temple, 1990).
- Acetylcholinesterase Inhibitors : Compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been studied for their potential as acetylcholinesterase inhibitors, indicating the significance of benzyl carbamates in the development of neurological disorder treatments (Sugimoto et al., 1995).
- Anticonvulsant Activity Evaluation : Benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide have been synthesized and evaluated for their anticonvulsant activity, demonstrating the utility of benzyl carbamates in neurological research (El Kayal et al., 2022).
Environmental and Photocatalytic Studies
- Photocatalytic Degradation : Methyl 1-[(butylamino)carbonyl]-1H-benzimidazol-2-ylcarbamate has been studied in the context of agricultural wastewater treatment, exploring the compound's degradation under photocatalytic systems (Park, 2009).
Miscellaneous Applications
- Novel Tubulin Inhibitor : A novel tubulin inhibitor, Methyl 5-[(1H-indol-3-yl)selanyl]-1H-benzoimidazol-2-ylcarbamate, was synthesized and found to have potent effects against cervical and breast cancer cells by disrupting tubulin polymerization (Zuo et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound undergoes various chemical reactions, including condensation, reduction, and acylation, followed by ring-closing reaction .
Biochemical Pathways
The compound is involved in the synthesis of 2H-3-isoquinolones by acid cyclization , which are valuable chemotherapeutic agents .
Result of Action
It is known that the compound is useful for the production of 2h-3-isoquinolones , which are valuable chemotherapeutic agents .
Future Directions
properties
IUPAC Name |
benzyl N-[1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,14(19)17-10-13(21-3)22-4)18-15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUYCFQEYDURRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(OC)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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